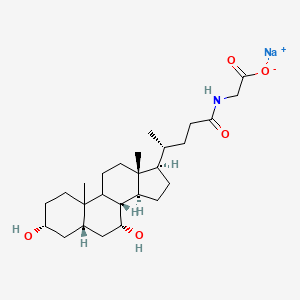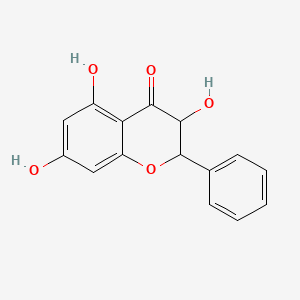
3,5,7-Trihydroxyflavanone; Dihydrogalangin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by its phenolic structure, which contributes to its diverse pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trihydroxyflavanone can be achieved through several methods. One common approach involves the use of 1,3,5-trimethoxybenzene as a starting material, followed by Friedel–Crafts acylation and selective demethylation . Another method uses m-trihydroxybenzene, which undergoes acetylation, Fries rearrangement, and methylation to protect phenolic hydroxyl groups . These methods are efficient and can be scaled up for industrial production.
Industrial Production Methods
Industrial production of 3,5,7-Trihydroxyflavanone typically involves the extraction of the compound from natural sources such as citrus fruits and other plants. The extraction process includes steps like solvent extraction, purification using chromatographic techniques, and crystallization . These methods ensure the high purity and yield of the compound for various applications.
化学反応の分析
Types of Reactions
3,5,7-Trihydroxyflavanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the flavanone into its corresponding flavone.
Reduction: The compound can be reduced to form dihydroflavonols.
Substitution: Various substituents can be introduced at different positions on the flavanone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products
科学的研究の応用
3,5,7-Trihydroxyflavanone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other flavonoids and polyphenolic compounds.
Industry: The compound is used in the food and cosmetic industries for its antioxidant properties.
作用機序
The mechanism of action of 3,5,7-Trihydroxyflavanone involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the suppression of oxidative stress by scavenging free radicals . Additionally, it inhibits the activity of enzymes like adenosine 3′,5′-cyclic monophosphate phosphodiesterase, contributing to its anti-inflammatory and anti-proliferative effects .
類似化合物との比較
3,5,7-Trihydroxyflavanone can be compared with other similar compounds such as:
Naringenin (4′,5,7-Trihydroxyflavanone): Both compounds share similar structures and exhibit antioxidant properties, but naringenin is more commonly found in citrus fruits.
Apigenin (5,7,4′-Trihydroxyflavone): Apigenin has a similar structure but differs in the position of hydroxyl groups, leading to distinct biological activities.
Pinobanksin (3,5,7-Trihydroxy-2-phenyl-chroman-4-one): This compound is closely related to 3,5,7-Trihydroxyflavanone and shares many pharmacological properties.
特性
IUPAC Name |
3,5,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,14-17,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYJZKRQHBQNCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![17-Hydroxy-13,17-dimethyl-1,2,6,7,8,13,14,15,16,17-decahydrocyclopenta[A]phenanthren-3-one](/img/structure/B13394464.png)
![4-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13394473.png)
![[4-Oxidanyl-3,5-bis(phenylcarbonyloxy)oxolan-2-yl]methyl benzoate](/img/structure/B13394493.png)
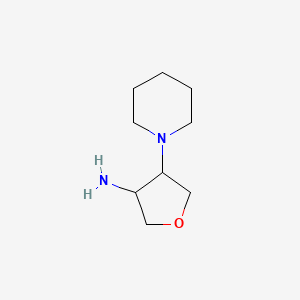
![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13394506.png)

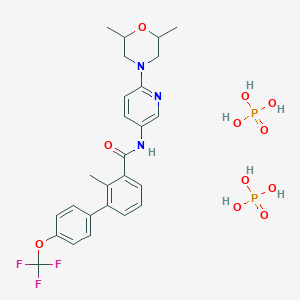
![8a-[3-[5-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[3-(4-methoxyphenyl)prop-2-enoyloxy]-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13394518.png)
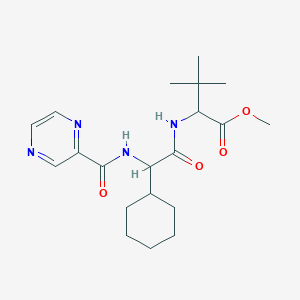


![1-(4-benzoylpiperazin-1-yl)-2-[4-fluoro-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-indol-3-yl]ethane-1,2-dione](/img/structure/B13394548.png)

